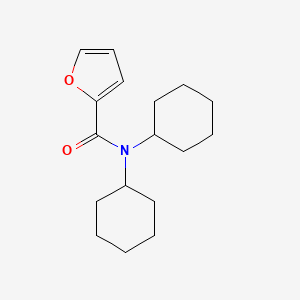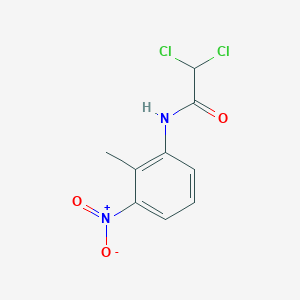![molecular formula C17H17N3O4S B5818119 4-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide](/img/structure/B5818119.png)
4-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide, also known as PSB-0739, is a small molecule inhibitor that has been studied for its potential use in treating various diseases. This compound has been found to have a high affinity for the G protein-coupled receptor 40 (GPR40), which is involved in glucose homeostasis and insulin secretion. In
作用机制
4-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide binds to the GPR40 receptor, which is expressed in pancreatic beta cells and plays a key role in glucose homeostasis and insulin secretion. Activation of this receptor by 4-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide leads to the release of insulin and increased glucose uptake in the cells. This mechanism of action has been studied extensively and has shown promising results in preclinical studies.
Biochemical and Physiological Effects
4-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide has been found to have several biochemical and physiological effects, including increased insulin secretion, improved glucose uptake, and reduced blood glucose levels. The compound has also been found to have anti-inflammatory effects, which may contribute to its potential use in treating metabolic diseases.
实验室实验的优点和局限性
4-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide has several advantages for lab experiments, including its high affinity for the GPR40 receptor and its well-characterized mechanism of action. However, the compound also has some limitations, including its relatively low solubility and stability, which may affect its effectiveness in certain experiments.
未来方向
There are several future directions for further research on 4-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide, including the development of more potent and selective GPR40 agonists, the investigation of its potential use in combination with other drugs, and the exploration of its effects on other metabolic pathways. Additionally, further studies are needed to determine the safety and efficacy of 4-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide in human clinical trials.
Conclusion
4-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide is a promising small molecule inhibitor that has been studied for its potential use in treating various metabolic diseases. The compound has a well-characterized mechanism of action and has shown promising results in preclinical studies. Further research is needed to determine its safety and efficacy in human clinical trials and to explore its potential use in combination with other drugs.
合成方法
The synthesis of 4-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide involves several steps, starting with the reaction of 4-aminobenzenesulfonamide with 4-bromo-2-fluoroacetophenone to form 4-({[4-(2-bromo-1-fluoro-1-phenylethyl)phenyl]sulfonyl}amino)benzenesulfonamide. This compound is then reacted with 2-oxo-1-pyrrolidineacetamide to form the final product, 4-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for further research.
科学研究应用
4-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide has been studied for its potential use in treating various diseases, including type 2 diabetes, obesity, and metabolic syndrome. The compound has been found to activate GPR40, leading to increased insulin secretion and glucose uptake in pancreatic beta cells. This mechanism of action makes 4-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide a promising candidate for the development of new drugs to treat these diseases.
属性
IUPAC Name |
4-[[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c18-17(22)12-3-5-13(6-4-12)19-25(23,24)15-9-7-14(8-10-15)20-11-1-2-16(20)21/h3-10,19H,1-2,11H2,(H2,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYRBWGUFLUGMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2'-[(2-naphthylsulfonyl)imino]diacetamide](/img/structure/B5818040.png)


![2-{[(dimethylamino)sulfonyl]amino}benzamide](/img/structure/B5818078.png)

![ethyl 2-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate](/img/structure/B5818090.png)

![6-chloro-2-(4-methyl-1,2,5-oxadiazol-3-yl)imidazo[1,2-a]pyridine](/img/structure/B5818099.png)




![2-cyclopropyl-N'-[(5-methyl-2-furyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5818130.png)
![1-chloro-3-fluoro-2-[(4-methoxyphenoxy)methyl]benzene](/img/structure/B5818136.png)